molecular formula C17H38O6Si B12688571 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane CAS No. 94277-89-1

6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane

Cat. No.: B12688571
CAS No.: 94277-89-1
M. Wt: 366.6 g/mol
InChI Key: LPPVYLWWCCCYMV-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of octyltrichlorosilane with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different alkyl groups .

Scientific Research Applications

6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with various molecular targets. The ether linkages and silicon atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its octyl group, which imparts hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications requiring hydrophobicity and solubility in non-polar solvents .

Properties

CAS No.

94277-89-1

Molecular Formula

C17H38O6Si

Molecular Weight

366.6 g/mol

IUPAC Name

tris(2-methoxyethoxy)-octylsilane

InChI

InChI=1S/C17H38O6Si/c1-5-6-7-8-9-10-17-24(21-14-11-18-2,22-15-12-19-3)23-16-13-20-4/h5-17H2,1-4H3

InChI Key

LPPVYLWWCCCYMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](OCCOC)(OCCOC)OCCOC

Origin of Product

United States

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